2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide
Overview
Description
2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.23620751 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties
A study on hydrazones, including compounds structurally related to "2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide," highlighted their potential in optical device applications. These compounds exhibited significant nonlinear optical properties and optical power limiting behavior, suggesting their use in optical limiters and optical switches (Naseema et al., 2010).
Antimicrobial Activity
Research has demonstrated the synthesis of derivatives from substituted simple phenols leading to compounds with enhanced antimicrobial activity against a range of bacterial and fungal strains. This includes studies on novel imines and thiazolidinones derived from phenoxyacetohydrazide compounds showing promising antibacterial and antifungal effects (B. Kumar et al., 2013), (N. Fuloria et al., 2009).
Interaction with Metal Ions
The interaction of hydrazone ligands with metal ions was explored, revealing the formation of mixed-ligand complexes with variable valence VO^2+ ions. These complexes, involving ligands similar to "this compound," exhibit unique chemical structures and properties that could be leveraged in materials science and coordination chemistry (Debashis Patra et al., 2012).
Anaerobic Ether Cleavage
An investigation into the anaerobic cleavage of ethers related to phenoxyacetohydrazide compounds was conducted to understand the microbial degradation pathways of such compounds. This research provides insights into the environmental fate and biodegradation mechanisms of ether-containing pollutants (G. Speranza et al., 2002).
Crystal Structure Analysis
The crystal structure of compounds structurally related to "this compound" has been determined, revealing insights into the molecular geometry and intermolecular interactions that govern the properties and reactivity of such compounds (N. Sharma et al., 2015).
Properties
IUPAC Name |
2-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-23(2,3)17-24(4,5)18-11-13-20(14-12-18)30-16-22(28)26-25-21(27)15-29-19-9-7-6-8-10-19/h6-14H,15-17H2,1-5H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQWPOYBRCBDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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